molecular formula C10H5ClO3 B560890 (1-Benzofuran-2-yl)(oxo)acetyl chloride CAS No. 107748-07-2

(1-Benzofuran-2-yl)(oxo)acetyl chloride

Cat. No.: B560890
CAS No.: 107748-07-2
M. Wt: 208.597
InChI Key: KHOPBHMZCGOIMX-UHFFFAOYSA-N
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Description

(1-Benzofuran-2-yl)(oxo)acetyl chloride is an acyl chloride derivative featuring a benzofuran moiety and an oxo group adjacent to the carbonyl carbon. This structural arrangement enhances its electrophilicity, making it a reactive intermediate in organic synthesis, particularly for introducing benzofuran-containing acyl groups.

The molecular formula of the oxo variant is hypothesized to be C₁₀H₅ClO₃, assuming the oxo group adds an oxygen atom to the acetyl chloride backbone. This distinguishes it from 2-(1-Benzofuran-2-yl)acetyl chloride (C₁₀H₇ClO₂), which lacks the oxo group . Applications likely include pharmaceutical and agrochemical synthesis, given the benzofuran ring’s prevalence in bioactive molecules.

Properties

CAS No.

107748-07-2

Molecular Formula

C10H5ClO3

Molecular Weight

208.597

IUPAC Name

2-(1-benzofuran-2-yl)-2-oxoacetyl chloride

InChI

InChI=1S/C10H5ClO3/c11-10(13)9(12)8-5-6-3-1-2-4-7(6)14-8/h1-5H

InChI Key

KHOPBHMZCGOIMX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C(=O)Cl

Synonyms

2-Benzofuranacetyl chloride, alpha-oxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of (1-Benzofuran-2-yl)(oxo)acetyl chloride with structurally analogous acyl chlorides:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reactivity Profile
This compound* C₁₀H₅ClO₃ 214.60 (hypothetical) Benzofuran + oxoacetyl chloride High (due to electron-withdrawing oxo and benzofuran)
2-(1-Benzofuran-2-yl)acetyl chloride C₁₀H₇ClO₂ 194.61 Benzofuran + acetyl chloride Moderate (electron-withdrawing benzofuran)
Benzoyl chloride C₇H₅ClO 140.57 Benzene + acyl chloride Standard acylating agent
2-Furoyl chloride C₅H₃ClO₂ 130.53 Furan + acyl chloride High (furan’s electron-deficient ring)
  • Reactivity: The oxo group in the target compound increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution compared to non-oxo analogs like 2-(1-Benzofuran-2-yl)acetyl chloride. Benzofuran’s fused oxygen atom further withdraws electron density, amplifying this effect .
  • Stability : Acyl chlorides with electron-withdrawing groups (e.g., oxo, benzofuran) are typically moisture-sensitive and require anhydrous handling, akin to benzoyl chloride .

Research Findings and Limitations

While direct studies on this compound are scarce, insights from analogs suggest:

  • Safety Protocols : First-aid measures for exposure (inhalation, skin contact) align with benzoyl chloride guidelines, emphasizing immediate decontamination and medical consultation .

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